

# Spectroscopic Profile of Pent-4-ynal: A Technical Guide

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## Compound of Interest

Compound Name: Pent-4-ynal

Cat. No.: B2653755

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This technical guide provides a detailed overview of the spectroscopic data for the versatile bifunctional molecule, **Pent-4-ynal** (CAS No: 18498-59-4). Possessing both an aldehyde and a terminal alkyne, this compound serves as a valuable building block in the synthesis of complex molecular architectures. This document compiles available spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to facilitate its unambiguous identification and utilization in research and development.

## Physicochemical Properties

Property	Value
Chemical Formula	C <sub>5</sub> H <sub>6</sub> O
Molecular Weight	82.10 g/mol [1]
Appearance	Colorless to light yellow liquid
Boiling Point	~125-126 °C[2]
Density	~0.891 g/mL[2]

## Spectroscopic Data

Precise, experimentally-derived spectroscopic data for **pent-4-ynal** is not readily available in publicly accessible databases. The information presented here is a composite of predicted data

and typical values for the functional groups present in the molecule. For definitive identification, it is crucial to acquire experimental data on the specific sample being used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### $^1\text{H}$ NMR (Proton NMR) Data (Predicted)

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~9.8	Triplet (t)	1H	Aldehyde proton (-CHO)
~2.8	Triplet of triplets (tt)	2H	Methylene protons adjacent to aldehyde (-CH <sub>2</sub> CHO)
~2.5	Triplet of doublets (td)	2H	Methylene protons adjacent to alkyne (-CH <sub>2</sub> C $\equiv$ CH)
~2.0	Triplet (t)	1H	Acetylenic proton (-C $\equiv$ CH)

### $^{13}\text{C}$ NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift ( $\delta$ ) (ppm)	Carbon Type	Assignment
~202	C=O	Aldehyde carbonyl carbon
~83	C	Quaternary alkyne carbon (-C $\equiv$ CH)
~70	CH	Terminal alkyne carbon (-C $\equiv$ CH)
~43	CH <sub>2</sub>	Methylene carbon adjacent to aldehyde (-CH <sub>2</sub> CHO)
~15	CH <sub>2</sub>	Methylene carbon adjacent to alkyne (-CH <sub>2</sub> C $\equiv$ CH)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

### Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
~3300	$\equiv$ C-H	Alkyne C-H stretch (sharp, strong)
~2950-2850	C-H	Alkane C-H stretch
~2850, ~2750	C-H	Aldehyde C-H stretch (Fermi doublet)
~2120	C $\equiv$ C	Alkyne C $\equiv$ C stretch (weak to medium)
~1725	C=O	Aldehyde C=O stretch (strong)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

#### Predicted Mass Spectrometry Data

m/z	Interpretation
82.0419	Molecular Ion ( $M^+$ ) for $C_5H_6O$
81	$[M-H]^+$
54	$[M-CO]^+$
53	$[M-CHO]^+$

## Experimental Protocols

The synthesis of **pent-4-ynal** is most commonly achieved through the oxidation of the corresponding primary alcohol, pent-4-yn-1-ol. Two prevalent methods are the Dess-Martin periodinane oxidation and the Swern oxidation, both known for their mild conditions which are suitable for sensitive substrates containing multiple functional groups.

## Synthesis of Pent-4-ynal via Dess-Martin Periodinane (DMP) Oxidation

This method utilizes the hypervalent iodine reagent, Dess-Martin periodinane, for a selective and efficient oxidation.<sup>[3][4][5]</sup>

#### Materials:

- Pent-4-yn-1-ol
- Dess-Martin Periodinane (DMP)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate ( $NaHCO_3$ )
- Saturated aqueous sodium thiosulfate ( $Na_2S_2O_3$ )

- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- To a solution of pent-4-yn-1-ol in anhydrous dichloromethane, add sodium bicarbonate.
- Add Dess-Martin periodinane in one portion to the stirred solution at room temperature.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
- Stir the biphasic mixture vigorously until the solid dissolves.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- The crude **pent-4-ynal** is often used in the next step without further purification due to its volatility and potential for polymerization. If necessary, purification can be attempted by careful distillation under reduced pressure or by flash chromatography on silica gel.

## Synthesis of Pent-4-ynal via Swern Oxidation

The Swern oxidation employs dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by quenching with a hindered base like triethylamine.<sup>[6][7]</sup>

Materials:

- Oxalyl chloride
- Dimethyl sulfoxide (DMSO), anhydrous

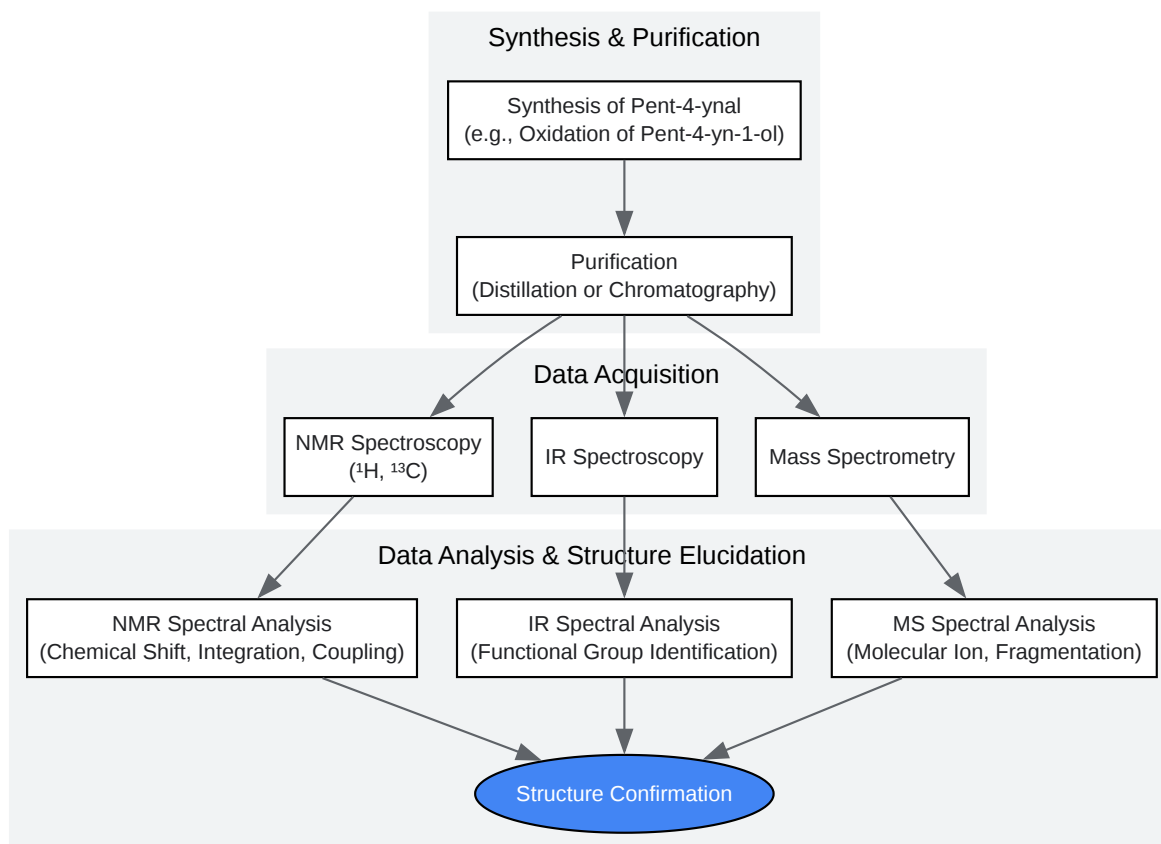
- Dichloromethane (DCM), anhydrous
- Pent-4-yn-1-ol
- Triethylamine (TEA)

#### Procedure:

- To a solution of oxalyl chloride in anhydrous dichloromethane at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO in dichloromethane dropwise, ensuring the temperature remains below -60 °C.
- Stir the mixture for a short period (e.g., 15 minutes) to form the active oxidant.
- Add a solution of pent-4-yn-1-ol in dichloromethane dropwise, again maintaining the low temperature.
- After stirring for a period (e.g., 30-60 minutes), add triethylamine to the reaction mixture.
- Allow the reaction to warm to room temperature.
- Quench the reaction with water and separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. As with the DMP oxidation, the crude product is often used directly.

## Data Acquisition and Analysis Workflow

The general workflow for obtaining and analyzing the spectroscopic data for a synthesized compound like **pent-4-ynal** is outlined below.



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Caption: Workflow for Synthesis, Data Acquisition, and Analysis.

This diagram illustrates the logical flow from the synthesis and purification of **pent-4-ynal** to the acquisition of various spectroscopic data, followed by the analysis of these data to confirm the chemical structure. Each spectroscopic technique provides complementary information that, when combined, allows for a comprehensive and confident structural elucidation.

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